(4-Fluorophenyl)acetone

概要

説明

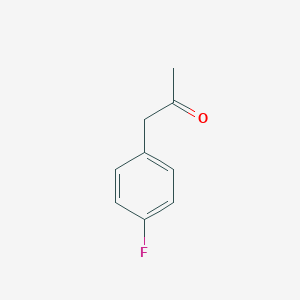

4-Fluorophenylacetone: is an organic compound with the molecular formula C9H9FO . It is a fluorinated derivative of phenylacetone and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by a fluorine atom attached to the phenyl ring, which imparts unique chemical properties.

準備方法

合成経路と反応条件: 4-フルオロフェニルアセトンを合成する一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下、4-フルオロベンジルクロリドとアセトンを反応させることです。 この反応は、通常、還流条件下で行われ、目的の生成物が得られます.

工業的製造方法: 4-フルオロフェニルアセトンの工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。 反応条件は、より高い収率と純度のために最適化されており、蒸留やクロマトグラフィーなどの高度な精製技術が用いられることがよくあります.

化学反応の分析

反応の種類: 4-フルオロフェニルアセトンは、以下を含むさまざまな化学反応を起こします。

酸化: 4-フルオロフェニル酢酸を形成するために酸化できます。

還元: 還元反応は、それを4-フルオロフェニルエタノールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: 4-フルオロフェニル酢酸。

還元: 4-フルオロフェニルエタノール。

4. 科学研究における用途

4-フルオロフェニルアセトンは、その汎用性のために科学研究で広く使用されています。

化学: より複雑な有機分子の合成における構成要素として役立ちます。

生物学: 酵素阻害と受容体結合を含む研究に使用されます。

医学: 薬物合成における中間体としての役割など、潜在的な治療的用途に関する研究。

科学的研究の応用

Organic Synthesis

(4-Fluorophenyl)acetone serves as a crucial intermediate in organic synthesis. It is utilized to produce various compounds through reactions such as:

- Alkylation : It can undergo alkylation reactions to form more complex structures.

- Condensation Reactions : It participates in condensation reactions to synthesize ketones and other derivatives.

These properties make it valuable for creating pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound exhibits several pharmacological activities, making it a candidate for drug development:

- Serotonin Receptor Inhibition : Research indicates that this compound inhibits the 5-HT2 receptors, which are involved in various neurological processes. This inhibition suggests potential applications in treating mood disorders and anxiety .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against bacterial infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- RNA Polymerase Inhibition : this compound binds to nucleophilic sites on proteins, inhibiting RNA polymerase activity in bacteria like Brevibacterium sp. This mechanism prevents transcription and replication, showcasing its potential as an antibiotic .

Agrochemical Applications

In the agrochemical sector, this compound is used as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating compounds that can selectively target pests without affecting non-target organisms.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A study published in the Journal of Medicinal Chemistry explored the synthesis of novel compounds derived from this compound that exhibited enhanced antibacterial activity compared to existing antibiotics .

- Another research article focused on the design and synthesis of chalcone derivatives using this compound as a starting material, demonstrating its versatility in creating biologically active molecules with potential therapeutic effects .

作用機序

4-フルオロフェニルアセトンの作用機序は、さまざまな分子標的との相互作用を伴います。

受容体結合: 5-HT2受容体を阻害し、セロトニンとドーパミン経路に影響を与えることが示されています。

6. 類似の化合物との比較

類似の化合物:

フェニルアセトン: フッ素原子が欠如しており、化学的性質が異なります。

4-クロロフェニルアセトン: フッ素ではなく塩素原子を含み、反応性と用途が異なります。

4-メトキシフェニルアセトン: メトキシ基を特徴とし、4-フルオロフェニルアセトンと比較して化学的挙動が変化します.

独自性: 4-フルオロフェニルアセトンの独特の性質は、フッ素原子の存在に起因し、反応性、安定性、および生物学的標的との相互作用に影響を与えます。 これは、さまざまな研究分野や産業における貴重な化合物となっています .

類似化合物との比較

Phenylacetone: Lacks the fluorine atom, resulting in different chemical properties.

4-Chlorophenylacetone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

4-Methoxyphenylacetone: Features a methoxy group, altering its chemical behavior compared to 4-Fluorophenylacetone.

Uniqueness: 4-Fluorophenylacetone’s unique properties stem from the presence of the fluorine atom, which influences its reactivity, stability, and interactions with biological targets. This makes it a valuable compound in various fields of research and industry .

生物活性

(4-Fluorophenyl)acetone, also known as 4-fluoro-1-phenylpropan-1-one, is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a fluorine atom on the phenyl ring, which can influence its biological activity and interactions with biological targets.

Mechanisms of Biological Activity

-

Antimicrobial Activity

- This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

-

Anticancer Properties

- The compound has been evaluated for its anticancer potential. In vitro studies demonstrate that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . The IC50 values for these effects range from 10 to 20 µM, indicating moderate potency against these cancer types.

-

Neuropharmacological Effects

- Preliminary studies suggest that this compound may act as a dopamine transporter (DAT) inhibitor. This property could be beneficial in developing treatments for psychostimulant abuse disorders. In animal models, it has been shown to reduce the reinforcing effects of cocaine without exhibiting psychostimulant behaviors itself .

Data Tables

The following table summarizes key biological activities and their corresponding IC50 values or effective concentrations for this compound:

| Biological Activity | Target | IC50/Effective Concentration |

|---|---|---|

| Antibacterial | E. coli, S. aureus | 50 µg/mL |

| Anticancer | MCF-7, HeLa | 10-20 µM |

| DAT Inhibition | Dopamine Transporter | K_i = 23 nM |

Case Studies

- Case Study: Anticancer Activity

- Case Study: Neuropharmacological Effects

特性

IUPAC Name |

1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196641 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

459-03-0 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the single-point mutation V328A in the ω-transaminase affect the enantioselectivity of the enzyme towards (4-fluorophenyl)acetone?

A1: The research demonstrates that the V328A mutation in the ω-transaminase from Arthrobacter citreus leads to a complete reversal of enantioselectivity towards this compound. While the wild-type enzyme exhibits (S)-selectivity, the mutated variant displays (R)-selectivity for this specific substrate. [] This highlights the significant impact even single amino acid changes can have on the active site environment and consequently, the enantiopreference of the enzyme. Interestingly, this switch in enantioselectivity is substrate dependent, as the V328A variant retains (S)-selectivity for another substrate, 4-nitroacetophenone. [] This underscores the complex interplay between substrate structure and enzyme active site configuration in determining reaction outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。